5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid
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Overview
Description
5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid is an organic compound with the molecular formula C({13})H({13})NO(_{4}). This compound features an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of a carboxylic acid group and a phenoxy methyl group attached to the isoxazole ring makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid typically involves the following steps:
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Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
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Introduction of the Phenoxy Methyl Group: : The phenoxy methyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the isoxazole intermediate with 3-methylphenol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
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Carboxylation: : The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a catalyst such as palladium.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Products include 5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid derivatives with hydroxyl or carboxyl groups.
Reduction: Products include alcohols or aldehydes derived from the reduction of the carboxylic acid group.
Substitution: Products include various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The isoxazole ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors, thereby affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic acid: Similar structure but with a phenyl group instead of a phenoxy methyl group.
4-Phenyl-3-isoxazolecarboxylic acid: Lacks the methyl group on the isoxazole ring.
3-Methyl-4-phenylisoxazole-5-carboxylic acid: Different positioning of the methyl and carboxylic acid groups.
Uniqueness
5-Methyl-4-[(3-methylphenoxy)methyl]isoxazole-3-carboxylic acid is unique due to the presence of both a phenoxy methyl group and a carboxylic acid group on the isoxazole ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-methyl-4-[(3-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-8-4-3-5-10(6-8)17-7-11-9(2)18-14-12(11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGZKUGXXHRAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=C(ON=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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